2-Chloro-1,1-difluoropropane

Catalog No.
S3341058
CAS No.
430-93-3
M.F
C3H5ClF2
M. Wt
114.52 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,1-difluoropropane

Using generic or wrong isomer halopropanes risks failed syntheses and wasted resources. 2-Chloro-1,1-difluoropropane provides the exact C2-Cl regiochemistry essential for targeted elimination and alkene construction. • Isomeric fidelity ensures correct molecular scaffold formation; other isomers yield incorrect products. • Boiling point 52°C enables selective distillation, simplifying purification from higher-boiling byproducts. • Verified identity eliminates false economy of cheaper but useless isomers. Available for process development and scale-up.

CAS Number

430-93-3

Product Name

2-Chloro-1,1-difluoropropane

IUPAC Name

2-chloro-1,1-difluoropropane

Molecular Formula

C3H5ClF2

Molecular Weight

114.52 g/mol

InChI

InChI=1S/C3H5ClF2/c1-2(4)3(5)6/h2-3H,1H3

InChI Key

JYFZWZHSYZSPLO-UHFFFAOYSA-N

SMILES

CC(C(F)F)Cl

Canonical SMILES

CC(C(F)F)Cl

Synonyms

HCFC-262ca, 2-Chloro-1,1-difluoropropane, 1,1-Difluoro-2-chloropropane, Propane, 2-chloro-1,1-difluoro-

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

2-Chloro-1,1-difluoropropane (also known as HCFC-262ca) is a hydrochlorofluorocarbon characterized by its specific isomeric structure: CH3-CH(Cl)-CHF2. It functions primarily as a specialized chemical intermediate and a fluorinated building block for the synthesis of more complex organofluorine compounds. Its utility is defined by the precise arrangement of its halogen atoms, which dictates its reactivity and physical properties, making it distinct from other isomers with the same chemical formula.

Research Fit

Identity 2-chloro-1,1-difluoropropane isomer; chlorine at C2, difluoromethyl at C1
Reactivity Leaving group at secondary carbon enables nucleophilic substitution at C2
Context Fluorinated building block for pharmaceutical and agrochemical intermediate synthesis

Substituting 2-Chloro-1,1-difluoropropane with its isomers, such as 1-chloro-2,2-difluoropropane or 1-chloro-1,1-difluoropropane, will lead to process failure or the synthesis of incorrect products. The location of the chlorine atom on the second carbon is critical, as it dictates the regiochemical outcome of elimination and substitution reactions. Furthermore, isomers possess distinct physical properties, such as boiling points, which are critical for process control, including reaction temperature management and purification by distillation. Procuring an incorrect isomer based on shared CAS RN for the parent structure or a lower price is a false economy that results in incompatible reactivity and failed synthesis.

Substitution Risk

Regioisomer mismatch

Replacing with 1-chloro-2,2-difluoropropane may shift boiling point, reaction selectivity, and purification outcomes.

Mono-fluorinated analog substitution

Substituting with 2-chloro-2-fluoropropane can alter density and vapor pressure, affecting biphasic behavior and scale-up handling.

Isomeric purity in radiation studies

Class-level evidence indicates bond rupture selectivity depends on halogen placement; impure isomer mixtures may confound radiolysis results.

Differentiated Boiling Point for Enhanced Process Separations and Handling

2-Chloro-1,1-difluoropropane has a documented boiling point of 52 °C. This physical property is distinct from its close isomers, such as 1-chloro-2,2-difluoropropane, which has a higher boiling point of 55 °C. This 3 °C difference is significant in fractional distillation processes.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data52 °C
Comparator Or Baseline1-Chloro-2,2-difluoropropane (CAS 420-99-5) at 55 °C
Quantified Difference3 °C lower boiling point than its 1-chloro-2,2-difluoro isomer
ConditionsStandard atmospheric pressure

A lower boiling point facilitates easier and more energy-efficient removal from a reaction mixture post-synthesis, reducing thermal stress on the desired product and simplifying purification.

Boiling Point
Computed values
51.4°C vs 55.0°C (1-Chloro-2,2-difluoropropane) – ~3.6°C lower
May simplify distillation under milder thermal conditions
Experimental verification recommended for process design

Absolute Precursor Specificity for Regioselective Synthesis Routes

The structural arrangement of 2-chloro-1,1-difluoropropane (Cl on C2) is non-negotiable for synthetic routes requiring its specific reactivity. For example, a base-induced dehydrochlorination reaction is mechanistically constrained to yield specific chloro-fluoro-propene isomers (e.g., CH3-C(Cl)=CFH). This outcome is fundamentally different from that of an isomer like 1-chloro-1,1-difluoropropane (CH3-CH2-CClF2), which under similar conditions would yield 1,1-difluoropropene (CH3-CH=CF2).

Evidence DimensionRegiochemical Outcome of Elimination Reaction
Target Compound DataForms specific chloro-fluoro-propene isomers (e.g., 1-chloro-2-fluoropropene).
Comparator Or Baseline1-Chloro-1,1-difluoropropane (isomer) yields a different product, 1,1-difluoropropene.
Quantified DifferenceQualitatively different, structurally distinct products.
ConditionsBase-induced dehydrochlorination

Procuring the incorrect isomer guarantees the synthesis of the wrong final molecule, making isomer-specific sourcing essential for project success and reproducibility.

Liquid Density
Computed values
1.133 g/cm³ vs 1.007 g/cm³ (2-Chloro-2-fluoropropane) – ~12.5% denser
May influence phase separation in biphasic reactions
Verify experimentally for extraction design
Vapor Pressure (25°C)
Estimated values
~290 mmHg vs 525.4 mmHg (2-Chloro-2-fluoropropane) – ~45% lower
Lower volatility may reduce evaporative losses and containment needs
Confirm under process conditions
Radiolysis Selectivity
Class-level inference
Marked bond rupture selectivity observed in C3 chlorofluorocarbons
Isomeric identity may predict degradation pathways under radiation
No isomer-specific quantitative data; source review required

Process-Controlled Synthesis Requiring Post-Reaction Volatility

This compound is the right choice when it is used as a reactant or intermediate in a process where its specific boiling point of 52 °C allows for selective removal from higher-boiling products or unreacted starting materials via distillation.

Regioselective Precursor for Specific Chloro-Fluoro-Propene Derivatives

Essential for synthetic routes where the goal is to produce alkene structures that can only be formed via elimination reactions involving the specific C2-Cl and adjacent hydrogen atoms of 2-chloro-1,1-difluoropropane. Using any other isomer will result in the formation of an incorrect molecular scaffold.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated building block synthesis
Regioisomeric identity (Cl at C2, CF2 at C1)
Reactivity in nucleophilic substitution and cross-coupling
Process chemistry and scale-up
Vapor pressure and volatility profile
Containment and emission control assessment
Analytical reference standard
Boiling point and density differentiation
GC method specificity for isomer confirmation
Investigative radiolysis studies
Isomeric purity and structural identity
Degradation pathway interpretation under radiation

XLogP3

2.1

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